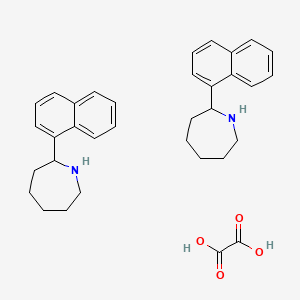

2-naphthalen-1-ylazepane;oxalic acid

Description

2-Naphthalen-1-ylazepane; oxalic acid is a chemical compound comprising two distinct components:

- 2-Naphthalen-1-ylazepane: A seven-membered azepane ring substituted with a naphthalene group at the 1-position.

- Oxalic acid (C₂H₂O₄): A dicarboxylic acid with strong acidity (pKa₁ = 1.25, pKa₂ = 4.14) and reducing properties, widely used in industrial, agricultural, and chemical applications .

The combination likely forms a salt or co-crystal, leveraging oxalic acid’s ability to donate protons and interact with basic amines.

Properties

Molecular Formula |

C34H40N2O4 |

|---|---|

Molecular Weight |

540.7 g/mol |

IUPAC Name |

2-naphthalen-1-ylazepane;oxalic acid |

InChI |

InChI=1S/2C16H19N.C2H2O4/c2*1-2-11-16(17-12-5-1)15-10-6-8-13-7-3-4-9-14(13)15;3-1(4)2(5)6/h2*3-4,6-10,16-17H,1-2,5,11-12H2;(H,3,4)(H,5,6) |

InChI Key |

ONEZJOPGXBRZCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CC3=CC=CC=C32.C1CCC(NCC1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-1-ylazepane;oxalic acid can be achieved through a multistep process. One common method involves the reaction of 2-naphthol with azepane under specific conditions to form the naphthalen-1-ylazepane intermediate. This intermediate is then reacted with oxalic acid to yield the final compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-1-ylazepane;oxalic acid can undergo various chemical reactions, including:

Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

Reduction: The azepane ring can be reduced to form different nitrogen-containing compounds.

Substitution: The aromatic ring of naphthalene can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly used.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Various nitrogen-containing compounds.

Substitution: Nitrated or halogenated naphthalene derivatives.

Scientific Research Applications

2-Naphthalen-1-ylazepane;oxalic acid has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-naphthalen-1-ylazepane;oxalic acid involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the azepane ring can interact with proteins and enzymes. Oxalic acid can chelate metal ions, affecting various biochemical pathways. These interactions can lead to antimicrobial, antioxidant, and other biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene Derivatives with Functional Groups

Naphthalen-1-ylmethanol (C₁₁H₁₀O)

- Structure : Naphthalene substituted with a hydroxymethyl group at the 1-position.

- Properties : Forms O–H⋯O hydrogen bonds in crystalline phases, leading to planar molecular arrangements. Lacks basicity compared to azepane-containing compounds .

2-(Naphthalen-1-ylamino)cyclohexane (C₁₆H₁₉NO)

- Structure: Cyclohexane ring with a naphthalen-1-ylamino substituent.

- Properties : Chair conformation of cyclohexane; forms N–H⋯O hydrogen bonds. The amine group enables salt formation with acids like oxalic acid, similar to 2-naphthalen-1-ylazepane .

- Applications: Potential use in catalysis or supramolecular chemistry due to hydrogen-bonding networks .

Methylnaphthalenes (C₁₁H₁₀)

- Structure : Naphthalene with methyl substituents.

- Properties: Hydrophobic, non-polar; used as solvents or intermediates in synthetic chemistry. Lack reactive functional groups, unlike oxalic acid complexes .

Oxalic Acid Salts and Complexes

Oxalic Acid-Ammonia Complex

- Structure : Ammonium oxalate (NH₄)₂C₂O₄.

- Properties : Water-soluble, forms crystalline structures. Less thermally stable than amine-oxalic acid salts due to weaker NH₄⁺ interactions .

- Applications : Fertilizers, metal polishing .

Oxalic Acid-Ethanolamine Complex

- Structure: Ethanolamine-oxalic acid salt.

- Properties: Combines ethanolamine’s surfactant properties with oxalic acid’s chelating ability. Used in detergents and corrosion inhibitors .

Comparative Analysis Table

Key Research Findings

- Reactivity : Oxalic acid’s reducing properties enable redox reactions with metals, while its acidity facilitates salt formation with amines like azepane . In catalytic systems, oxalic acid additives alter reaction pathways compared to ascorbic or salicylic acids .

- Agricultural Use : Oxalic acid enhances nutrient uptake in plants (e.g., rocket crops) by improving nitrogen and phosphorus assimilation . Its combination with azepane derivatives could modulate bioavailability in agrochemicals.

- Safety : Oxalic acid is corrosive and toxic at high doses, necessitating careful handling. Naphthalene derivatives may pose inhalation risks, requiring toxicity assessments for combined forms .

Biological Activity

2-Naphthalen-1-ylazepane; oxalic acid is a compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, including toxicity, metabolic effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Composition

The compound consists of a naphthalene moiety linked to an azepane ring, with oxalic acid acting as a dicarboxylic acid component. Its chemical structure allows for unique interactions within biological systems.

Toxicity and Poisoning Cases

Oxalic acid is known for its toxicological effects, particularly in cases of acute poisoning. A notable case involved a 32-year-old female who ingested oxalic acid, leading to significant metabolic acidosis and acute renal failure. Renal biopsy revealed acute tubular damage associated with calcium oxalate crystals, highlighting the compound's nephrotoxic potential .

| Parameter | Case Study Findings |

|---|---|

| Patient Age | 32 years |

| Symptoms | Abdominal pain, vomiting |

| Treatment | Hemodialysis |

| Renal Biopsy Findings | Acute tubular damage, oxalate crystals |

Metabolic Effects

Oxalic acid acts as a metabolic byproduct in various organisms. It is produced by certain fungi, such as Aspergillus niger, during citric acid fermentation processes . The metabolic pathways involved in oxalic acid production can influence the overall biological activity of related compounds.

Therapeutic Potential

Research indicates that compounds containing oxalic acid derivatives may have therapeutic applications. For instance, the use of oxalic acid in apiculture has been investigated for its efficacy against Varroa mites when sublimated at controlled dosages. Studies showed successful mite reduction following treatment with oxalic acid .

Case Study: Oxalic Acid Poisoning

A comprehensive review of a case involving oxalic acid ingestion revealed critical insights into its biological impact:

- Patient Presentation : Initial symptoms included tachypnea and gastrointestinal distress.

- Clinical Progression : The patient experienced renal failure with elevated creatinine levels, necessitating hemodialysis.

- Outcome : The renal function improved post-treatment, but the case underscored the risks associated with high doses of oxalic acid .

Research on Fungal Production

A study on Aspergillus niger demonstrated that specific strains could be genetically modified to enhance oxalic acid production. This research highlights the potential for biotechnological applications in producing oxalic acid for industrial uses .

Q & A

Q. What are the recommended methodologies for synthesizing 2-naphthalen-1-ylazepane;oxalic acid with high purity?

- Methodological Answer : Synthesis typically involves refluxing intermediates in ethanol with catalysts like KOH (e.g., 12-hour reflux for cyclization reactions) . For derivatives like naphthalen-yl acetates, alkylation of heterocycles (e.g., imidazole or piperazine) under controlled conditions ensures structural integrity . Post-synthesis, purify via recrystallization or chromatography, and validate using spectral data (NMR, FT-IR) and elemental analysis .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity. Structural confirmation requires nuclear magnetic resonance (NMR) for proton and carbon environments and Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis . Cross-reference spectral data with databases like the NIST Chemistry WebBook for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Wear P95 respirators (or EU-standard P1) to prevent inhalation of particulates and nitrile gloves to avoid skin contact. Use fume hoods for reactions releasing volatile byproducts. In case of exposure, immediately rinse with water and consult safety data sheets for substance-specific first-aid measures .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Implement a full factorial design to test variables like temperature, catalyst concentration, and reaction time. For example, a 2³ design (8 experiments) identifies interactions between factors. Use statistical software (e.g., R or Minitab) to analyze variance (ANOVA) and determine optimal conditions . Complement with AI-driven simulations (e.g., COMSOL Multiphysics) to predict outcomes without physical trials .

Q. How should researchers address contradictions in toxicological data for this compound?

- Methodological Answer : Conduct dose-response studies across multiple models (e.g., in vitro cell lines and in vivo rodent assays) to reconcile discrepancies. Prioritize endpoints like acute toxicity (LD50) and mutagenicity (Ames test). Cross-validate findings with computational toxicology tools (e.g., QSAR models) and reference ATSDR/NTP guidelines for data harmonization .

Q. What experimental strategies assess the stability of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability testing by exposing the compound to extreme temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and mass spectrometry. For long-term stability, use Arrhenius kinetics to extrapolate shelf life from accelerated data .

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to simulate binding affinities with target proteins (e.g., enzymes or receptors). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability over time. Integrate cheminformatics platforms (e.g., Schrödinger Suite) for virtual screening of derivatives .

Methodological Considerations for Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.